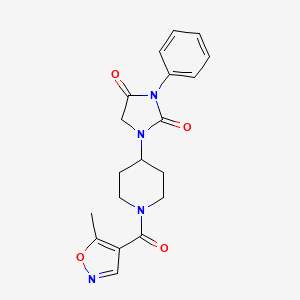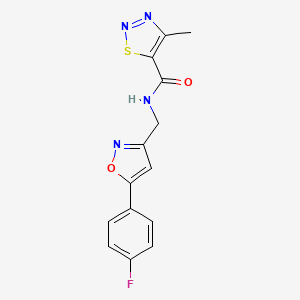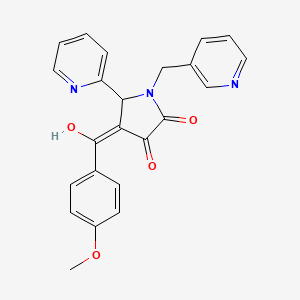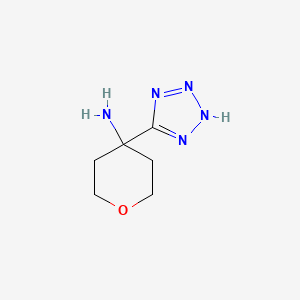
1-(1-(5-Methylisoxazole-4-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-(5-Methylisoxazole-4-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” is mentioned in a US Patent Application for IL-17 and IFN-gamma inhibition for the treatment of autoimmune diseases and chronic inflammation . The patent application relates to compounds of a general formula, where this compound could be a variant, and these compounds are suitable for the treatment of autoimmune diseases and chronic inflammation .
Synthesis Analysis
The patent application also provides some information on the synthesis of similar compounds. To a solution of either 1-[3-(2-chloro-6-fluorophenyl)-5-[1-(2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazol-4-yl]ethan-1-one or 1-[3-(2-chloro-6-fluorophenyl)-5-{1-[(2R)-2-hydroxypropyl]-5-(trifluoromethyl)-1H-pyrazol-4-yl}-1,2-oxazol-4-yl]ethan-1-one (0.3 mmol) in acetonitrile (1 ml) were added NBS (1.02 eq.) and p .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research has been conducted on the synthesis and spatial structure of related compounds, focusing on their stereochemical composition and spatial structure determined from NMR data. This foundational work supports further exploration into the diverse applications of similar compounds (Unkovskii et al., 1994).
Biological Activities
- Studies have demonstrated the antimicrobial activities of certain thiazolidine-2,4-diones, highlighting their potential as antibiotics. For instance, compounds have shown good activity against gram-positive bacteria, suggesting a promising avenue for therapeutic applications (Prakash et al., 2011).
- Other research has explored the synthesis and insecticidal activity of dihydropiperazine neonicotinoid compounds. These studies indicate that certain dihydropiperazine ring systems can serve as suitable bioisosteric replacements for the imidazolidine ring system, offering insights into potential agricultural applications (Samaritoni et al., 2003).
Pharmacological Potential
- Research into imidazolidine-4-one derivatives for chemosensitization of Staphylococcus aureus MRSA suggests that compounds within this class can improve the efficacy of antibiotics, pointing towards their use in overcoming antibiotic resistance (Matys et al., 2015).
- The synthesis of new pyrazolyl-2, 4-thiazolidinediones has been reported with antibacterial and antifungal properties, underlining the versatile pharmacological activities of related compounds and their potential as dual-function therapeutic agents (Aneja et al., 2011).
Spectroscopic and Computational Studies
- Spectroscopic and computational approaches have been used to elucidate the structure-property relationships of related compounds, aiding in the understanding of their pharmacological potential and assisting in the development of new drugs with improved efficacy and reduced toxicity (Kumar & Bhaskar, 2019).
Mecanismo De Acción
Target of Action
It is known that similar compounds have shown anti-microbial activity against gram-positive and gram-negative bacteria .
Mode of Action
Similar compounds have been shown to interact with bacterial proteins, disrupting their function and leading to the death of the bacteria .
Biochemical Pathways
Similar compounds have been shown to interfere with bacterial protein synthesis, leading to cell death .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, and these studies can provide a basis for understanding the potential behavior of this compound .
Result of Action
Similar compounds have been shown to exhibit potent activity towards all tested strains of bacteria .
Action Environment
Similar compounds have been studied in various environments, providing a basis for understanding potential influences .
Propiedades
IUPAC Name |
1-[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-13-16(11-20-27-13)18(25)21-9-7-14(8-10-21)22-12-17(24)23(19(22)26)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJFRSAYYZPFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2608537.png)

![[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol](/img/structure/B2608539.png)
![3-[Methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2608540.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2608545.png)

![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2608548.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methoxychromen-2-one](/img/structure/B2608551.png)

![2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one](/img/no-structure.png)
methanone](/img/structure/B2608556.png)
![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2608557.png)

